molecular formula C21H22N4O4 B11634604 1,3-Dimethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

1,3-Dimethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11634604
M. Wt: 394.4 g/mol
InChI Key: HOQHUCOYSHWTPS-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a combination of indole, pyrrolidine, and diazinane structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrrolidine moiety, and finally, the formation of the diazinane ring. Key steps include:

    Indole Derivative Synthesis: The indole nucleus is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and an appropriate leaving group.

    Diazinane Formation: The final step involves the cyclization to form the diazinane ring, typically using urea or thiourea derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, which have diverse biological activities.

    Pyrrolidine Derivatives: Compounds like proline and pyrrolizidine alkaloids, known for their roles in biological systems and medicinal chemistry.

    Diazinane Derivatives: Compounds such as barbiturates, which have applications in medicine as sedatives and anesthetics.

Uniqueness

1,3-DIMETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of indole, pyrrolidine, and diazinane structures, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

1,3-dimethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H22N4O4/c1-22-19(27)16(20(28)23(2)21(22)29)11-14-12-25(17-8-4-3-7-15(14)17)13-18(26)24-9-5-6-10-24/h3-4,7-8,11-12H,5-6,9-10,13H2,1-2H3

InChI Key

HOQHUCOYSHWTPS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)N(C1=O)C

Origin of Product

United States

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